(4-(1H-pyrrol-1-yl)phenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone
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Overview
Description
(4-(1H-pyrrol-1-yl)phenyl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17N3O2S and its molecular weight is 339.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of related compounds with significant antimicrobial activity. For instance, Kumar et al. (2012) reported on the synthesis and antimicrobial activity of some pyrazoline derivatives, showing that compounds with certain substituents exhibited high antimicrobial activity comparable to standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Optical Properties for Material Science
Volpi et al. (2017) demonstrated the one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with remarkable Stokes' shift range, indicating potential applications in low-cost luminescent materials (G. Volpi et al., 2017).
Crystal Structure and Molecular Analysis
Swamy et al. (2013) explored isomorphous structures of heterocyclic analogues, providing insights into the chlorine-methyl exchange rule and its implications for molecular design (V. Rajni Swamy et al., 2013).
Organotin(IV) Complexes in Medicinal Chemistry
Singh et al. (2016) synthesized organotin(IV) complexes with thiosemicarbazones derived from related compounds, characterizing their antimicrobial activities and potential as drug candidates (H. Singh et al., 2016).
Anti-Tumor Agents
Hayakawa et al. (2004) identified thienopyridine and benzofuran derivatives as potent anti-tumor agents, showing different structure-activity relationships for cytotoxic agents against tumorigenic cell lines (I. Hayakawa et al., 2004).
Anti-Inflammatory and Antibacterial Agents
Ravula et al. (2016) explored the synthesis and biological evaluation of pyrazoline derivatives, highlighting their potent anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).
Mechanism of Action
Pyrrolidines
Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It is a basic structure in many natural products and pharmaceuticals . Pyrrolidine derivatives have been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Thiazoles
Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom. Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor activities .
Pyrroles
Pyrrole is a five-membered aromatic heterocycle, like pyrrolidine, but with two double bonds. It is a component of more complex macrocycles, including the neurotransmitter porphyrin. Pyrrole derivatives have been found to possess various biological activities .
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(14-3-5-15(6-4-14)20-9-1-2-10-20)21-11-7-16(13-21)23-18-19-8-12-24-18/h1-6,8-10,12,16H,7,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFROTBAPDPLHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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